molecular formula C19H16O6 B2970660 methyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate CAS No. 858766-65-1

methyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate

Número de catálogo: B2970660
Número CAS: 858766-65-1
Peso molecular: 340.331
Clave InChI: VHXODLFWPYMBSL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is a chromene-based ester derivative characterized by a 4H-chromen-4-one core substituted with methoxy and methyl groups at the 7- and 2-positions, respectively. The 3-position of the chromene ring is linked via an ether bond to a benzoate ester group.

Propiedades

IUPAC Name

methyl 4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-11-18(25-13-6-4-12(5-7-13)19(21)23-3)17(20)15-9-8-14(22-2)10-16(15)24-11/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXODLFWPYMBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Methyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate, also known as a derivative of chromene, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure featuring a chromenone core, which is often associated with various therapeutic properties. This article aims to provide an in-depth analysis of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Characteristics

  • Molecular Formula : C29H24O6
  • Molecular Weight : 468.5 g/mol
  • IUPAC Name : 7-[(6,7-dimethyl-2-oxochromen-4-yl)methoxy]-3-(2-methoxyphenyl)-2-methylchromen-4-one

Structural Representation

The compound's structure can be represented as follows:

Molecular Structure C29H24O6\text{Molecular Structure }C29H24O6
PropertyValue
SolubilitySoluble in organic solvents
Melting PointNot specified
StabilityStable under standard laboratory conditions

Antioxidant Properties

Research indicates that methyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress, which is linked to various diseases.

Case Study: Antioxidant Evaluation

In a study conducted by Wen et al. (2017), the compound was evaluated for its ability to scavenge free radicals. The results demonstrated that it effectively reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its mechanism of action includes the induction of apoptosis in cancer cells and inhibition of tumor growth.

Research Findings

  • Cell Lines Tested : The compound was tested against various cancer cell lines, including HCT116 (colon cancer) and HEP2 (epidermoid carcinoma).
  • Results : A dose-dependent inhibition of cell proliferation was observed, with IC50 values indicating potent activity against these cancer types .

Neuroprotective Effects

Methyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate has shown promise as a neuroprotective agent. It acts as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in Alzheimer's disease treatment.

Study on Neuroprotection

A study highlighted that the compound inhibited AChE and MAO activities effectively, leading to increased levels of acetylcholine in neuronal cultures. This suggests its potential role in cognitive enhancement and neuroprotection .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its efficacy varies depending on the microbial strain tested.

Summary of Antimicrobial Studies

Microbial StrainActivity Level
Escherichia coliModerate
Staphylococcus aureusHigh
Candida albicansLow

These findings indicate that while the compound may not be universally effective against all microbes, it holds potential for specific applications in antimicrobial therapy .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromene Ring

a) Methyl 4-({7-[(3-Chlorobenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate ()

  • Structural Difference : The 7-methoxy group in the parent compound is replaced with a 3-chlorobenzyloxy group.
  • Bioactivity: The 3-chlorobenzyl group may enhance antimicrobial or anticancer activity due to increased lipophilicity and membrane penetration .

b) Methyl 4-{[4-Methyl-2-oxo-3-benzylchromen-7-yloxy]methyl}benzoate ()

  • Structural Difference : A benzyl group at the chromene 3-position and a methyl group at the 4-position.
  • Crystal Packing: The benzyl substituent may influence hydrogen-bonding patterns (e.g., C–H···π interactions), as discussed in Etter’s graph-set analysis .

c) Methyl 2-[4-Methyl-7-(4-Methylphenylcarbonyloxy)-2-oxochromen-3-yl]acetate ()

  • Structural Difference : A methoxycarbonylmethyl group at the chromene 3-position and a 4-methylphenylcarbonyloxy group at the 7-position.
Variations in Ester and Ether Linkages

a) Methyl 4-({7-[2-(Allyloxy)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate ()

  • Structural Difference : A 2-(allyloxy)-2-oxoethoxy group replaces the 7-methoxy group.
  • Impact :
    • Reactivity : The allyl group enables post-synthetic modifications (e.g., thiol-ene click chemistry) for conjugation in prodrug design .
    • Spectral Shifts : The allyloxy group introduces distinct $ ^1H $ NMR signals (δ 5.8–6.2 ppm for allylic protons) compared to the parent compound’s methoxy singlet (δ ~3.8 ppm) .

b) 2-(4-Methoxyphenoxy)-6-Methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl Benzoate ()

  • Structural Difference : A dihydropyran ring replaces the chromene core.
Core Skeleton Modifications

a) 7,7-Dimethyl-4a-(3-Methyl-2-Butenyl)-2-oxo-4a,5,6,7-Tetrahydro-2H-chromen-4-yl Benzoate ()

  • Structural Difference: A tetrahydrochromenone core with a prenyl substituent.
  • Impact :
    • Hydrophobicity : The prenyl group and saturated ring enhance logP values, favoring blood-brain barrier penetration .
    • Crystallography : The saturated ring adopts a boat conformation, as resolved via SHELX-refined X-ray data (R factor = 0.043) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.